molecular formula C13H21FO3P+ B12861360 Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-

Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-

Cat. No.: B12861360
M. Wt: 275.28 g/mol
InChI Key: KIEXXPNVCRMVEF-UHFFFAOYSA-N
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Description

Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a chemical compound that features a phosphorus atom bonded to three ethoxy groups and a 3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- typically involves the reaction of a phosphorus trihalide with an alcohol in the presence of a base. The general reaction can be represented as follows:

[ \text{PCl}_3 + 3 \text{ROH} \rightarrow \text{P(OR)}_3 + 3 \text{HCl} ]

In this case, the alcohol used is triethanolamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace ethoxy groups with halides.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Halogenated phosphorus compounds.

Scientific Research Applications

Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- can be compared with other similar compounds such as:

    Phosphorus(1+), triethoxy[(4-fluorophenyl)methyl]-, (T-4)-: Similar structure but with a different position of the fluorine atom.

    Phosphorus(1+), triethoxy[(3-chlorophenyl)methyl]-, (T-4)-: Similar structure but with a chlorine atom instead of fluorine.

    Phosphorus(1+), triethoxy[(3-bromophenyl)methyl]-, (T-4)-: Similar structure but with a bromine atom instead of fluorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring.

Conclusion

Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in organic synthesis, and its potential therapeutic properties are of interest in the field of medicine. Further research is needed to fully explore its capabilities and applications.

Properties

Molecular Formula

C13H21FO3P+

Molecular Weight

275.28 g/mol

IUPAC Name

triethoxy-[(3-fluorophenyl)methyl]phosphanium

InChI

InChI=1S/C13H21FO3P/c1-4-15-18(16-5-2,17-6-3)11-12-8-7-9-13(14)10-12/h7-10H,4-6,11H2,1-3H3/q+1

InChI Key

KIEXXPNVCRMVEF-UHFFFAOYSA-N

Canonical SMILES

CCO[P+](CC1=CC(=CC=C1)F)(OCC)OCC

Origin of Product

United States

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